4-Hydroxyphenyl 4-(heptyloxy)benzoate
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Overview
Description
4-Hydroxyphenyl 4-(heptyloxy)benzoate is an organic compound belonging to the class of esters. It is characterized by the presence of a hydroxyphenyl group and a heptyloxy group attached to a benzoate moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxyphenyl 4-(heptyloxy)benzoate typically involves the esterification of 4-hydroxybenzoic acid with 4-heptyloxyphenol. The reaction is carried out in the presence of an esterification catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but often employs continuous flow reactors to enhance efficiency and yield. The use of high-purity reactants and optimized reaction conditions ensures the production of the compound in large quantities with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxyphenyl 4-(heptyloxy)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The ester bond can be reduced to yield the corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration and bromine (Br₂) for halogenation are employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Nitro, halo, and other substituted derivatives.
Scientific Research Applications
4-Hydroxyphenyl 4-(heptyloxy)benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Hydroxyphenyl 4-(heptyloxy)benzoate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzoic acid: A precursor in the synthesis of various esters and known for its antimicrobial properties.
4-Heptyloxybenzoic acid: Similar in structure but with different functional groups, leading to varied chemical properties.
Uniqueness
4-Hydroxyphenyl 4-(heptyloxy)benzoate is unique due to its combination of hydroxyphenyl and heptyloxy groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable in the synthesis of specialized materials and in research focused on novel therapeutic agents .
Properties
CAS No. |
33905-65-6 |
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Molecular Formula |
C20H24O4 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(4-hydroxyphenyl) 4-heptoxybenzoate |
InChI |
InChI=1S/C20H24O4/c1-2-3-4-5-6-15-23-18-11-7-16(8-12-18)20(22)24-19-13-9-17(21)10-14-19/h7-14,21H,2-6,15H2,1H3 |
InChI Key |
HINBJXTTYQGHMN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)O |
Origin of Product |
United States |
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